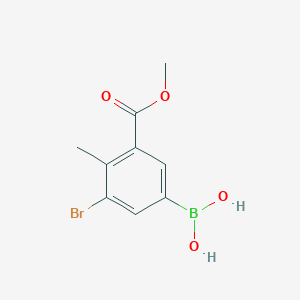

3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid

Description

3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid is a multifunctional arylboronic acid derivative with a phenyl ring substituted by bromo (Br), methoxycarbonyl (COOMe), and methyl (Me) groups at positions 3, 5, and 4, respectively. This compound is significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where its boronic acid group facilitates carbon-carbon bond formation .

Properties

IUPAC Name |

(3-bromo-5-methoxycarbonyl-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BBrO4/c1-5-7(9(12)15-2)3-6(10(13)14)4-8(5)11/h3-4,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUDJMMDSYTQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Br)C)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BBrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid typically involves the bromination of 5-methoxycarbonyl-4-methylphenylboronic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the bromine and methoxycarbonyl groups enhances its reactivity and selectivity in these coupling processes, allowing for the efficient construction of biaryl compounds and other derivatives.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Reactions

| Compound | Reactivity Level | Notable Products |

|---|---|---|

| 3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid | High | Biaryl compounds, pharmaceutical intermediates |

| Phenylboronic acid | Moderate | Simple biaryl compounds |

| 4-Methylphenylboronic acid | Low | Limited synthetic applications |

Medicinal Chemistry

Anticancer Activity

Research has indicated that boronic acids, including 3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid, exhibit significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, such as breast and lung cancer cells. The mechanism involves the inhibition of cell proliferation and migration, making it a candidate for further development as an anticancer agent.

Case Study: Cytotoxic Effects on Cancer Cells

A study assessed the cytotoxic effects of this compound on MGC-803 and HGC-27 cancer cell lines. The results revealed IC50 values of 5.1 µM and 7.6 µM, respectively, indicating its potency in inducing apoptosis and causing cell cycle arrest.

Table 2: Summary of Cytotoxicity Studies

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 5.1 | Induction of apoptosis |

| HGC-27 | 7.6 | Cell cycle arrest |

Biological Applications

Antiviral Properties

Emerging research suggests that boronic acids may also possess antiviral properties. Preliminary studies have shown that compounds like 3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid can inhibit the replication of certain viruses, potentially leading to new antiviral therapies.

Table 3: Antiviral Activity Summary

| Virus Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Influenza Virus | 10 | Inhibition of viral replication |

Industrial Applications

The versatility of boronic acids extends into industrial applications, particularly in the production of advanced materials such as polymers and electronic components. The unique properties imparted by the boronic acid group facilitate the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Bromo vs. Chloro : Bromo substituents (as in the target compound) enhance electrophilicity compared to chloro analogs, enabling faster oxidative addition in cross-couplings .

- Methoxycarbonyl (COOMe) : This group increases polarity and stabilizes the boronic acid via electron-withdrawing effects, reducing protodeboronation risk compared to compounds lacking COOMe (e.g., 3-Bromo-5-methylphenylboronic acid) .

Biological Activity

3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. They have been extensively studied for their role in drug development, particularly as enzyme inhibitors and in the treatment of various diseases, including cancer and diabetes. The unique ability of boronic acids to form reversible covalent bonds with diols makes them valuable in biochemical applications.

Chemical Structure and Properties

The molecular formula of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid is C10H12BBrO4. It features a bromine atom and a methoxycarbonyl group, which may influence its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 255.01 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | Not specified |

The mechanism by which 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid exerts its biological effects typically involves interaction with specific enzymes or receptors. Boronic acids can inhibit proteasomes, which are crucial for protein degradation and cell cycle regulation. This inhibition can lead to apoptosis in cancer cells.

Anticancer Properties

Research indicates that boronic acids, including derivatives like 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid, may exhibit anticancer properties through the inhibition of the proteasome pathway. For instance, bortezomib, a well-known boronic acid derivative, has been shown to induce apoptosis in multiple myeloma cells by inhibiting the 26S proteasome .

Case Study: Bortezomib Comparison

| Study Focus | Result |

|---|---|

| Bortezomib in multiple myeloma | Induces apoptosis via proteasome inhibition |

| Combination therapies with bortezomib | Enhanced efficacy against resistant cancers |

Enzyme Inhibition

Boronic acids have been studied for their ability to inhibit enzymes such as serine proteases and cysteine proteases. The reversible covalent bond formation allows for selective inhibition, making them suitable candidates for drug design.

Example Enzyme Inhibition:

Research has demonstrated that certain boronic acids can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition can potentially improve cognitive function by increasing acetylcholine levels in the synaptic cleft .

Applications in Medicinal Chemistry

- Drug Development : Boronic acids are being explored as scaffolds for new drug candidates targeting various diseases.

- Diagnostics : Their ability to bind selectively to biomolecules makes them useful in diagnostic applications.

- Material Science : Boron-containing compounds are also utilized in developing advanced materials with specific properties.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid, and how are key intermediates purified?

The synthesis typically involves:

- Miyaura borylation : A brominated precursor (e.g., 3-bromo-5-methoxycarbonyl-4-methyl-bromobenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) .

- Protection strategies : The boronic acid group may require protection (e.g., as a pinacol ester) to prevent side reactions during esterification or bromination steps .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using methanol/water) removes impurities like unreacted boronate esters or dehalogenated byproducts .

Q. How is the structure of this compound confirmed spectroscopically?

Key techniques include:

- NMR :

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of the ester) and ~3200–3400 cm⁻¹ (B–OH vibrations) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and isotopic pattern consistent with bromine .

Advanced Research Questions

Q. How do the bromo and methoxycarbonyl substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Bromo group : Acts as a potential leaving group, enabling sequential cross-coupling (e.g., replacing Br with another aryl group post-borylation). However, harsh conditions (e.g., strong bases) may cause protodeboronation .

- Methoxycarbonyl group : The electron-withdrawing nature enhances electrophilicity of the boronic acid, accelerating transmetalation but potentially reducing stability. Steric hindrance from the methyl group at the 4-position may lower coupling efficiency with bulky partners .

- Optimization : Use mild bases (Cs₂CO₃) and low temperatures (0–25°C) to minimize side reactions .

Q. Can the bromo group be retained during multi-step syntheses involving boronic acid transformations?

- Orthogonality : The bromo group is generally stable under Suzuki-Miyaura conditions but may react in Ullmann or Buchwald-Hartwig couplings. To retain Br:

- Case study : In a synthesis of biaryl systems, the bromo group remained intact when coupling occurred at the boronic acid site, enabling subsequent functionalization (e.g., azide substitution) .

Q. What are common impurities in this compound, and how are they analyzed?

- Byproducts : Protodeboronated aromatics (e.g., 3-bromo-5-methoxycarbonyl-4-methylbenzene), ester hydrolysis products, or di-borylated species .

- Analysis :

- Mitigation : Store the compound anhydrous (under N₂ or Ar) at –20°C to prevent hydrolysis .

Methodological Challenges and Contradictions

Q. Conflicting reports on coupling efficiency with electron-deficient partners

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.